molecular formula C11H13ClN2O B3174888 3-Amino-4-chloro-N-(cyclopropylmethyl)benzamide CAS No. 954567-13-6

3-Amino-4-chloro-N-(cyclopropylmethyl)benzamide

Cat. No. B3174888
CAS RN: 954567-13-6
M. Wt: 224.68 g/mol
InChI Key: RIDMQQLPYFSPCY-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-(cyclopropylmethyl)benzamide is a chemical compound with the molecular formula C11H13ClN2O and a molecular weight of 224.69 . It is also known by its synonyms, Benzamide, 3-amino-4-chloro-N-(cyclopropylmethyl)- .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with a chlorine atom at the 4-position and an amino group at the 3-position. The amide group is substituted with a cyclopropylmethyl group .

Scientific Research Applications

Neuroleptic Activity

A study by Iwanami et al. (1981) synthesized benzamides as potential neuroleptics, evaluating their inhibitory effects on apomorphine-induced stereotyped behavior in rats. They found a good correlation between structure and activity in these compounds, suggesting their potential use in the treatment of psychosis (Iwanami et al., 1981).

Antispasmodic and Antihypoxic Properties

Bakibaev et al. (1994) investigated the synthesis of benzamides and their antispasmodic and antihypoxic properties. Their research indicated that these compounds, including derivatives of 3-Amino-4-chloro-N-(cyclopropylmethyl)benzamide, might be effective in treating spasmodic conditions and hypoxia-related issues (Bakibaev et al., 1994).

Antidepressant Applications

A study by Donskaya et al. (2004) synthesized an antidepressant called befol via the interaction of 4-Chloro-N-(3-chloropropyl)benzamide with morpholine, indicating the potential antidepressant applications of related benzamide compounds (Donskaya et al., 2004).

Dopamine Receptor Binding

Yang et al. (2000) studied benzamides derived from 4-amino-5-chloro-2-methoxybenzoic acid, evaluating their binding affinity with dopamine receptors. They found that certain conformers of these compounds had significant binding affinity, suggesting potential applications in targeting dopamine receptors (Yang et al., 2000).

Polymorphism in Pharmaceutical Compounds

Yanagi et al. (2000) examined two polymorphs of a benzamide compound, highlighting the importance of polymorphism in pharmaceutical applications. Their study contributes to the understanding of how different crystalline forms can affect the properties and effectiveness of drugs (Yanagi et al., 2000).

Synthesis of Impurities

Xing-yu (2015) focused on the synthesis of impurities introduced by 4-amine-3,5-dichloropyridine in roflumilast, an important aspect in pharmaceutical manufacturing for ensuring the purity and safety of drugs (Xing-yu, 2015).

properties

IUPAC Name

3-amino-4-chloro-N-(cyclopropylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-9-4-3-8(5-10(9)13)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDMQQLPYFSPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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